

# N-Ethyl-2-(2-fluorophenoxy)ethanamine: Technical Guide & Monograph

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## Compound of Interest

Compound Name: *N-Ethyl-2-(2-fluorophenoxy)ethanamine*

CAS No.: 915920-96-6

Cat. No.: B3021350

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## Executive Summary

**N-Ethyl-2-(2-fluorophenoxy)ethanamine** (CAS: 915920-96-6) is a specialized fluorinated building block used primarily in medicinal chemistry and drug discovery.<sup>[1][2]</sup> Structurally characterized by a 2-fluorophenoxy ether moiety linked to a secondary ethylamine, it serves as a critical intermediate for synthesizing biologically active compounds, particularly those targeting adrenergic and serotonergic receptors. This guide details its chemical identity, the historical context of its emergence in fluorinated drug design, synthetic methodologies, and its role as a bioisostere in optimizing pharmacokinetics.

## Part 1: Chemical Identity & Structural Analysis

The molecule belongs to the class of phenoxyethylamines, a scaffold frequent in alpha-blockers, antidepressants, and local anesthetics. The incorporation of a fluorine atom at the ortho position of the phenoxy ring is a strategic modification to influence metabolic stability and binding affinity.

## Physicochemical Profile

| Property          | Data  |
|-------------------|---|
| IUPAC Name        | N-Ethyl-2-(2-fluorophenoxy)ethanamine           |
| CAS Number        | 915920-96-6                                     |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> FNO             |
| Molecular Weight  | 183.22 g/mol                                    |
| Physical State    | Liquid (Free base) / Solid (Hydrochloride salt) |
| LogP (Predicted)  | ~2.1 (Moderate lipophilicity)                   |
| pKa (Predicted)   | ~9.5 (Basic amine)                              |
| H-Bond Donors     | 1 (Secondary amine)                             |
| H-Bond Acceptors  | 2 (Ether oxygen, Fluorine)                      |

## Structural Significance

The 2-fluorophenoxy group is a bioisostere of the 2-ethoxyphenoxy group found in drugs like Tamsulosin (Flomax). The fluorine atom mimics the steric bulk of a hydrogen atom but with significantly altered electronics (high electronegativity) and lipophilicity, often improving the metabolic half-life by blocking hydroxylation at the phenyl ring.

## Part 2: History & Discovery Context

### The "Fluorine Scan" Era (Mid-2000s)

Unlike naturally occurring alkaloids, **N-Ethyl-2-(2-fluorophenoxy)ethanamine** was not "discovered" in a biological substrate. Its history is tied to the combinatorial chemistry boom of the mid-2000s, specifically the drive to create fluorinated libraries for Fragment-Based Drug Discovery (FBDD).

- Timeline: The CAS number (900-series) indicates registration circa 2006–2007. This period corresponds to a surge in patenting fluorinated scaffolds following the success of blockbuster fluorinated drugs like Fluoxetine and Atorvastatin.

- Rationale: Medicinal chemists synthesized this compound to explore the Structure-Activity Relationship (SAR) of phenoxyethylamine ligands. By replacing the 2-ethoxy or 2-methoxy groups of known alpha-1 adrenergic antagonists with a 2-fluoro group, researchers aimed to reduce molecular weight while maintaining receptor affinity.

## Role in Adrenergic & Serotonergic Research

The compound acts as a "probe" or "linker" in the synthesis of:

- Alpha-1 Adrenergic Antagonists: Analogues of Tamsulosin where the alkoxy tail is modified to tune selectivity for

vs

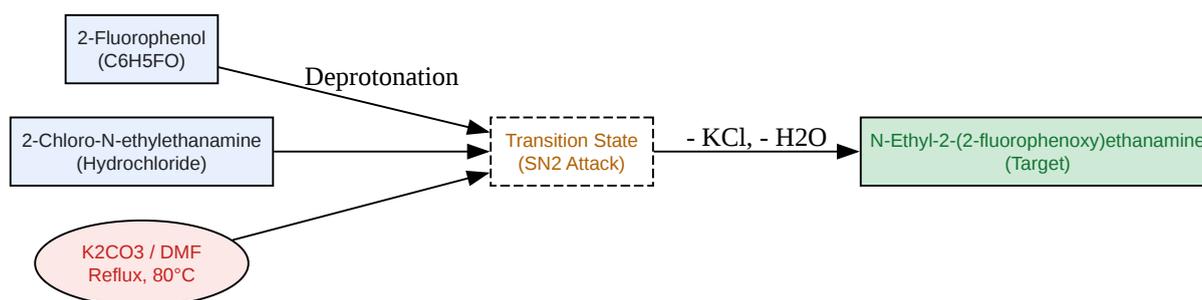
subtypes.

- 5-HT Reuptake Inhibitors: The phenoxyethylamine core is structurally related to the side chains of molecules like Nisoxetine and Atomoxetine. The N-ethyl variation (vs. N-methyl) alters the transporter selectivity profile.

## Part 3: Synthesis & Manufacturing Protocols

The synthesis of **N-Ethyl-2-(2-fluorophenoxy)ethanamine** typically follows a Williamson Ether Synthesis or a Nucleophilic Substitution pathway. Below is a validated laboratory-scale protocol.

### Synthetic Pathway (Diagram)



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Figure 1: Nucleophilic substitution pathway for the synthesis of the target amine.[1]

## Detailed Experimental Protocol

Objective: Synthesis of **N-Ethyl-2-(2-fluorophenoxy)ethanamine** via alkylation.

Reagents:

- 2-Fluorophenol (1.0 eq)
- 2-Chloro-N-ethylethanamine HCl (1.1 eq)
- Potassium Carbonate ( ) (2.5 eq)
- Potassium Iodide (KI) (0.1 eq, Catalyst)
- Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure:

- Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorophenol (10 mmol) in anhydrous Acetonitrile (50 mL).
- Deprotonation: Add anhydrous (25 mmol) in one portion. Stir at room temperature for 30 minutes to form the phenoxide anion.
- Addition: Add 2-Chloro-N-ethylethanamine hydrochloride (11 mmol) and a catalytic amount of KI (1 mmol).
- Reflux: Heat the reaction mixture to reflux (80–82°C) for 12–18 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
- Work-up:

- Cool to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
- Purification: Dry the organic layer over \_\_\_\_\_, filter, and concentrate. The crude oil can be purified via column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% \_\_\_\_\_) or converted to the HCl salt for crystallization.

Yield Expectation: 65–80% isolated yield.

## Part 4: Pharmacological Mechanics & Applications

### Mechanism of Action (Theoretical)

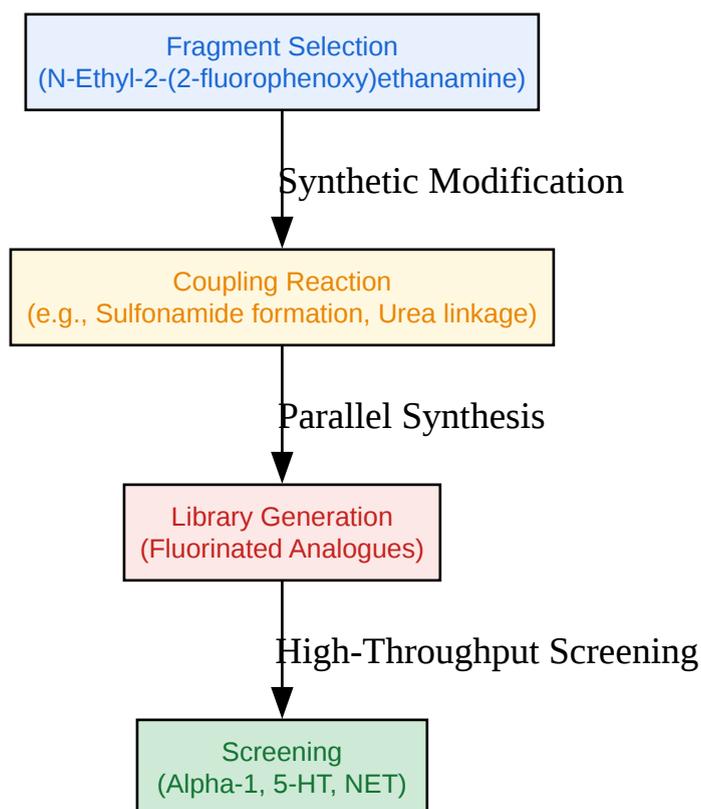
As a secondary amine linked to a fluorinated aromatic ring, the compound acts as a pharmacophore capable of interacting with G-Protein Coupled Receptors (GPCRs).

- Binding Pocket Interaction: The protonated amine (at physiological pH) forms an ionic bond with an aspartate residue (e.g., Asp113 in adrenergic receptors).
- Fluorine Effect: The 2-fluoro substituent creates a dipole that can engage in orthogonal multipolar interactions with receptor residues, potentially increasing selectivity for \_\_\_\_\_ over \_\_\_\_\_ receptors compared to the non-fluorinated analogue.

### Comparative SAR Analysis

| Compound         | Structure (R-O-CH <sub>2</sub> -CH <sub>2</sub> -NH-Et) | Primary Target | Effect of Modification                                  |
|------------------|---|----------------|---|
| Target Molecule  | R = 2-Fluorophenyl                                      | Research Probe | High metabolic stability; moderate lipophilicity.       |
| Tamsulosin Int.  | R = 2-Ethoxyphenyl                                      | Antagonist     | High potency; ethoxy group susceptible to dealkylation. |
| Phenoxybenzamine | R = 2-Phenoxy (modified)                                | Antagonist     | Irreversible binding (covalent).                        |

## Workflow: From Building Block to Drug Candidate



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Figure 2: Workflow illustrating the utility of the compound in fragment-based drug discovery.

## Part 5: Safety & Handling (MSDS Summary)

- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C (Refrigerate). Hygroscopic (if salt form). Keep under inert atmosphere (Argon/Nitrogen).

## References

- PubChem. (n.d.). Compound Summary for CID 2106606: **N-Ethyl-2-(2-fluorophenoxy)ethanamine**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. *Chemical Society Reviews*, 37(2), 320-330.

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- 2. [Secondary Amines | CymitQuimica](https://www.cymitquimica.com) [[cymitquimica.com](https://www.cymitquimica.com)]
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